(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride (1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754799
InChI: InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
SMILES: C1CC(CC1CN)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride

CAS No.:

Cat. No.: VC13754799

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (1S,3S)-3-(aminomethyl)cyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
Standard InChI Key APWYXXIYJIIPEG-GEMLJDPKSA-N
Isomeric SMILES C1C[C@@H](C[C@H]1CN)O.Cl
SMILES C1CC(CC1CN)O.Cl
Canonical SMILES C1CC(CC1CN)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride belongs to the class of substituted cyclopentanols, with the systematic IUPAC name 3-(aminomethyl)cyclopentan-1-ol hydrochloride. Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol. The compound’s stereochemistry is defined by the (1S,3S) configuration, which ensures specific spatial arrangements critical for its biological activity and synthetic applications.

Key Physicochemical Data

PropertyValueSource
CAS Number (hydrochloride)1445951-54-1
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Purity≥95% (neat oil, free base)
SolubilityMethanol-soluble (hydrochloride)

The free base form of the compound, (1S,3S)-3-aminomethyl-cyclopentanol, has a CAS number of 1007306-62-8 and a molecular weight of 115.2 g/mol . Conversion to the hydrochloride salt improves stability, making it preferable for storage and industrial use.

Synthesis and Manufacturing

The synthesis of (1S,3S)-3-aminomethyl-cyclopentanol hydrochloride typically involves multi-step processes that emphasize stereochemical control. One validated route, adapted from methodologies used for analogous aminomethyl cyclic alcohols, includes the following stages :

Synthetic Pathway Overview

  • Michael Addition: Maleic acid diester reacts with nitromethane under alkaline conditions to form 2-nitromethyl-1,4-succinic acid diester.

  • Borohydride Reduction: The nitro group is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield an amine intermediate.

  • Dehydration Cyclization: Acid-catalyzed cyclization forms the cyclopentanol ring structure.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) facilitates hydrogenation to produce the final amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Example Hydrogenation Step:
3-Nitromethyltetrahydrofuran (0.20 mol) is dissolved in methanol with 10% Pd/C under H₂ atmosphere. After 6 hours of stirring, the catalyst is filtered, and the filtrate is concentrated to yield the amine, which is then converted to the hydrochloride salt .

Pharmacological and Biochemical Applications

Role in Drug Development

(1S,3S)-3-Aminomethyl-cyclopentanol hydrochloride serves as a key intermediate in synthesizing neuromodulators and enzyme inhibitors. Its structural similarity to pyrrolidine and piperidine derivatives—common motifs in bioactive molecules—makes it valuable for designing:

  • Cholinesterase inhibitors: Potential applications in Alzheimer’s disease therapy .

  • G protein-coupled receptor (GPCR) modulators: Targeting neurological disorders .

  • Nicotinoid insecticides: Though primarily explored in analogs like dinotefuran, its stereochemical precision aids in optimizing agrochemical efficacy .

Enzymatic Activity Profiling

In high-throughput screening assays, related cyclopentanol derivatives have shown activity against kinases and phosphatases, with half-maximal activity concentrations (AC₅₀) ≤10 μM in some cases . These findings suggest that (1S,3S)-3-aminomethyl-cyclopentanol hydrochloride could serve as a scaffold for developing enzyme-targeted therapeutics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD): δ 3.87–3.82 (q, J = 8.0 Hz, 2H), 2.73–2.72 (d, J = 4.0 Hz, 2H) .

  • ¹³C NMR (CD₃OD): δ 72.24 (C-OH), 44.92 (C-NH₂) .

  • MS (ESI): m/z 132.061 [M+H]⁺ (free base) .

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